(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) is a complex organic compound with the molecular formula C24H38N2O4. This compound is known for its unique structure, which includes an octahydro-4,7-methano-1H-indenediyl core linked to two beta-methylaziridine-1-propionate groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) typically involves multiple steps. The process begins with the preparation of the octahydro-4,7-methano-1H-indenediyl core, followed by the introduction of methylene groups and the subsequent attachment of beta-methylaziridine-1-propionate moieties. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate): This compound is unique due to its specific structure and functional groups.
Other similar compounds: These may include derivatives with slight modifications in the core structure or functional groups, such as different alkyl or aryl substituents.
Uniqueness
The uniqueness of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) lies in its combination of an octahydro-4,7-methano-1H-indenediyl core with beta-methylaziridine-1-propionate groups, which imparts distinctive chemical and biological properties.
Eigenschaften
CAS-Nummer |
93962-89-1 |
---|---|
Molekularformel |
C24H38N2O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
[3-[3-(aziridin-1-yl)butanoyloxymethyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl 3-(aziridin-1-yl)butanoate |
InChI |
InChI=1S/C24H38N2O4/c1-15(25-5-6-25)9-22(27)29-13-19-12-20-17-3-4-18(11-17)24(20)21(19)14-30-23(28)10-16(2)26-7-8-26/h15-21,24H,3-14H2,1-2H3 |
InChI-Schlüssel |
ZFJBCVJNRFNKJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)CC(C)N4CC4)N5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.